molecular formula C11H12ClN3O2S B15093267 (5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester

(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B15093267
M. Wt: 285.75 g/mol
InChI Key: IKWJXXCFOBGEBV-UHFFFAOYSA-N
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Description

(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, a chloro substituent, and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the chloro substituent via halogenation. The final step involves the esterification of carbamic acid with tert-butyl alcohol under acidic or basic conditions to yield the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole-4-carboxylic acid, share some chemical properties but differ in their biological activities.

    Pyridine derivatives: Compounds like pyridine-2-carboxylic acid have similar structural features but may exhibit different reactivity and applications.

Uniqueness

(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

tert-butyl N-(5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H12ClN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16)

InChI Key

IKWJXXCFOBGEBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Cl

Origin of Product

United States

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